molecular formula C11H18N4O2 B1477516 2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one CAS No. 2097946-64-8

2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

Cat. No. B1477516
CAS RN: 2097946-64-8
M. Wt: 238.29 g/mol
InChI Key: JNJXFBNLXDNBGD-UHFFFAOYSA-N
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Description

2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization This class of compounds is extensively studied for their synthesis and structural characterization. For example, the synthesis of pyrazole derivatives has been explored, where hydroxymethyl pyrazole derivatives react with primary amines to yield various compounds. These compounds are characterized through techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, revealing intricate details about their molecular structure (Titi et al., 2020).

Biological Activity Research into the biological activity of derivatives reveals promising antitumor, antibacterial, and antifungal pharmacophore sites. The armed pyrazoles studied show significant activity against breast cancer and microbes, providing insights into the origin of their biological efficacy (Titi et al., 2020).

Material Science Applications Further applications include the functional modification of materials, such as poly vinyl alcohol/acrylic acid hydrogels modified through condensation reactions with amine compounds. These modifications enhance the materials' properties, making them suitable for medical applications due to their increased antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Coordination Chemistry and Antioxidant Activity In coordination chemistry, pyrazole-acetamide derivatives have been synthesized, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of these compounds in developing new antioxidant agents (Chkirate et al., 2019).

Antimicrobial and Anticancer Studies Compounds derived from pyrazolo[3,4-d]pyrimidines have shown pronounced tuberculocidic activity, indicating their potential in treating tuberculosis (Erkin et al., 2012). Additionally, novel pyrazole-containing chelating agents have been synthesized, which may have applications in various fields including medicine and biotechnology (Driessen, 2010).

properties

IUPAC Name

2-amino-1-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7-4-15-10(3-9(6-16)13-15)5-14(7)11(17)8(2)12/h3,7-8,16H,4-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJXFBNLXDNBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)CO)CN1C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 2
2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 3
2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 5
2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 6
2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

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